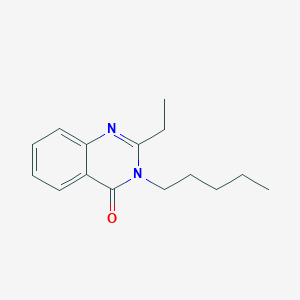
4-Quinazolone, 2-ethyl-3-pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-pentylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of ethyl and pentyl substituents at the second and third positions, respectively, on the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-pentylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.
Industrial Production Methods: Industrial production of 2-Ethyl-3-pentylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure efficient production.
Types of Reactions:
Oxidation: 2-Ethyl-3-pentylquinazolin-4(3H)-one can undergo oxidation reactions, typically at the ethyl or pentyl side chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
- Oxidation products include alcohols, aldehydes, and carboxylic acids.
- Reduction products include dihydroquinazolinones.
- Substitution products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-pentylquinazolin-4(3H)-one depends on its specific biological target. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-pentylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-butylquinazolin-4(3H)-one: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness: 2-Ethyl-3-pentylquinazolin-4(3H)-one is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of both ethyl and pentyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
CAS-Nummer |
122229-01-0 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-ethyl-3-pentylquinazolin-4-one |
InChI |
InChI=1S/C15H20N2O/c1-3-5-8-11-17-14(4-2)16-13-10-7-6-9-12(13)15(17)18/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI-Schlüssel |
QRFKUDDRZZYPPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=NC2=CC=CC=C2C1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


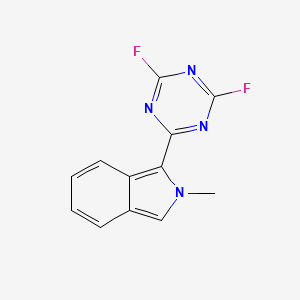
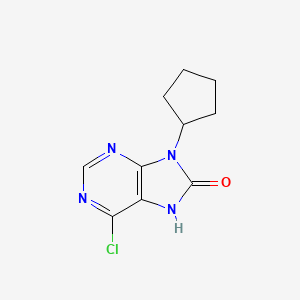
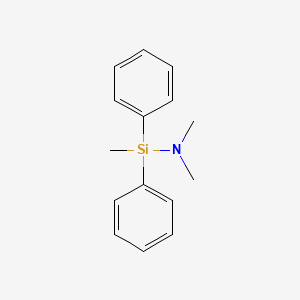
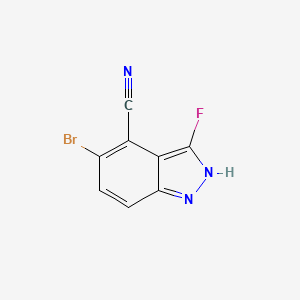

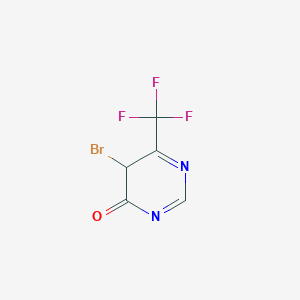
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)


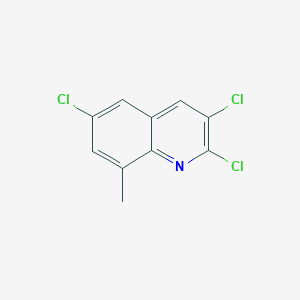
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)

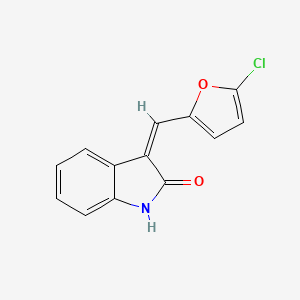
![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)
